molecular formula C15H16N2OS B11637099 3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)quinazolin-4(3H)-one

3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)quinazolin-4(3H)-one

Cat. No.: B11637099
M. Wt: 272.4 g/mol
InChI Key: FWIWYICSPFGJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.

    Introduction of the allyl and propenyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Sulfur incorporation: The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core or the double bonds in the allyl and propenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.

    Thioquinazolinones: Compounds with sulfur atoms incorporated into the quinazolinone structure.

Uniqueness

3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both allyl and propenyl groups, as well as the sulfur atom. These structural features might confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

3-(2-methylprop-2-enyl)-2-prop-2-enylsulfanylquinazolin-4-one

InChI

InChI=1S/C15H16N2OS/c1-4-9-19-15-16-13-8-6-5-7-12(13)14(18)17(15)10-11(2)3/h4-8H,1-2,9-10H2,3H3

InChI Key

FWIWYICSPFGJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.